
5-(4-methylpiperazino)-3(2H)-pyridazinone
描述
5-(4-Methylpiperazino)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with a 4-methylpiperazine moiety
作用机制
Target of Action
The primary target of 5-(4-methylpiperazino)-3(2H)-pyridazinone is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.
Mode of Action
This compound interacts with the serotonin 5-HT2A receptor as an antagonist . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function.
生化分析
Biochemical Properties
5-(4-methylpiperazino)-3(2H)-pyridazinone plays a significant role in biochemical reactions, particularly as an antagonist of the serotonin 5-HT2A receptor . This interaction is crucial for its potential therapeutic applications. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in various physiological processes, including mood regulation and perception .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting cellular responses and functions . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antagonistic action on the serotonin 5-HT2A receptor involves binding to the receptor site, preventing serotonin from exerting its effects . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall activity and function . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity, influencing its interactions with biomolecules and its overall effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazino)-3(2H)-pyridazinone typically involves the reaction of 4-methylpiperazine with a suitable pyridazinone precursor. One common method involves the nucleophilic substitution of a halogenated pyridazinone with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-(4-Methylpiperazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinone compounds, depending on the specific reagents and conditions used .
科学研究应用
5-(4-Methylpiperazino)-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is used as a ligand in the development of drugs targeting serotonin receptors, particularly the serotonin 5-HT2A receptor.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to modulate receptor activity.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may also be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
2-(4-Methylpiperazino)pyrimidine: Similar in structure but with a pyrimidine core instead of a pyridazinone core.
10-(4-Methylpiperazino)dibenzo[b,f]thiepin: Contains a dibenzo[b,f]thiepin core and exhibits neuroleptic effects.
Uniqueness
5-(4-Methylpiperazino)-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both a pyridazinone and a 4-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-9(14)11-10-7-8/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZAHMPUTIRQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B1465464.png)
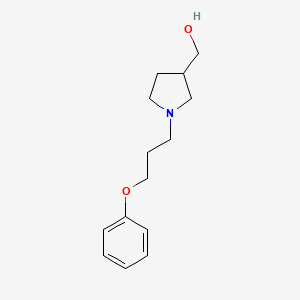
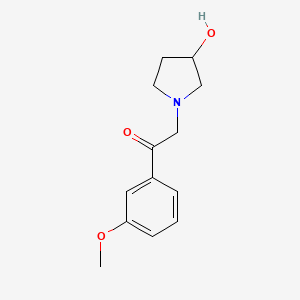
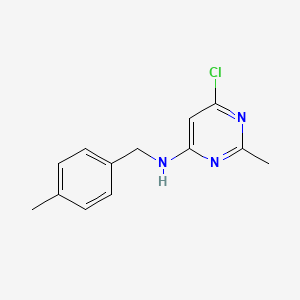
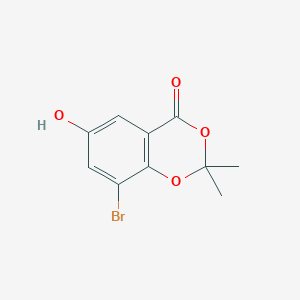
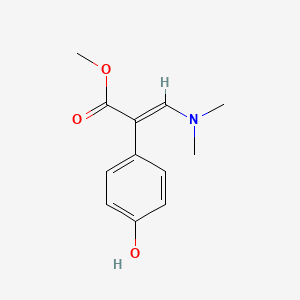
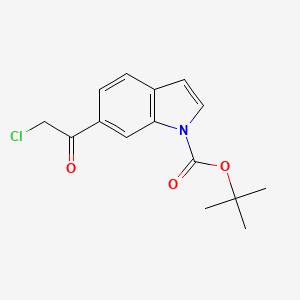

![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
![(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465476.png)
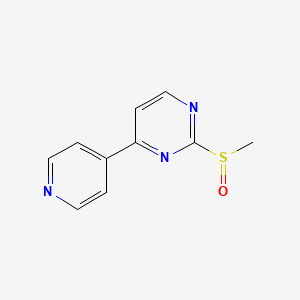
![tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate](/img/structure/B1465481.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B1465484.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1465485.png)
